4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid
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Overview
Description
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid typically involves multiple steps:
Amination: The conversion of a nitro group to an amino group.
Protection: The use of tert-butoxycarbonyl (Boc) to protect the amino group during subsequent reactions.
Coupling: The formation of the butanoic acid backbone.
Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while amination could be achieved using reducing agents like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso derivatives, while reduction of the nitro group would produce diamino compounds.
Scientific Research Applications
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-nitrophenyl)-2-amino butanoic acid: Lacks the tert-butoxycarbonyl protection.
4-(4-Nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid: Lacks the amino group on the aromatic ring.
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) pentanoic acid: Has a longer carbon chain.
Uniqueness
The uniqueness of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid lies in its combination of functional groups and the protective Boc group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid, also known as Boc-4-NO2-Phe-OH, is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₅H₁₈N₂O₆
- Molecular Weight: 310.31 g/mol
- CAS Number: 33305-77-0
The compound features an amino group, a nitrophenyl moiety, and a tert-butoxycarbonyl (Boc) protective group. These functional groups contribute to its reactivity and interaction with biological systems.
The biological activity of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid is primarily attributed to its ability to interact with various biomolecules through several mechanisms:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for target sites.
- π-π Interactions: The nitrophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and binding affinity.
- Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, particularly with electrophilic centers in target proteins.
Biological Activities
Research highlights several important biological activities associated with this compound:
-
Antimicrobial Activity:
- Studies indicate that derivatives of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid exhibit significant antibacterial properties against various pathogens. This suggests potential applications in developing new antibiotics.
-
Enzyme Inhibition:
- The compound has been shown to inhibit glutathione S-transferase P (GSTP), an enzyme involved in detoxification pathways. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug metabolism .
- Cell Cycle Modulation:
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid:
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
Study B (2021) | Identified GSTP as a target, showing inhibition leading to increased sensitivity to doxorubicin in cancer cells. |
Study C (2023) | Explored its role in modulating apoptosis pathways, suggesting potential as an anticancer agent. |
Pharmacokinetics
The pharmacokinetic profile of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino)butanoic acid is influenced by factors such as:
- Absorption: The presence of the Boc group enhances lipophilicity, potentially improving oral bioavailability.
- Distribution: Similar compounds have shown variable distribution profiles; further studies are needed to elucidate specific distribution characteristics.
- Metabolism: The compound's metabolism may involve hydrolysis of the Boc group, releasing the active amino acid form.
Properties
IUPAC Name |
4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-5-9-4-6-10(16)12(8-9)18(22)23/h4,6,8,11H,5,7,16H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBPPRLSHJWZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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